molecular formula C13H13N7O4 B2745942 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide CAS No. 450346-02-8

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2745942
CAS RN: 450346-02-8
M. Wt: 331.292
InChI Key: BHTTUSKNKTYMQO-UHFFFAOYSA-N
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Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide, also known as AN3661, is a novel antibacterial agent that has shown promising results in scientific research. This compound belongs to the class of benzamide derivatives and has been developed as a potential treatment for bacterial infections.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Related Compounds

The synthesis of related pyrimidine derivatives involves complex chemical reactions, showcasing the compound's role in creating inhibitors of tetrahydrofolate cofactor forms, which is crucial for understanding folate metabolism and designing antifolate drugs (Elliott et al., 1975). Similarly, the synthesis of aza-analogues of pteridine and related compounds demonstrates the versatility of pyrimidine derivatives in medicinal chemistry and drug design (Brown & Kershaw, 1972).

Potentiometric Studies

The study of complexation reactions of related benzamide compounds with metal ions in aqueous and micellar media provides insights into the binding behavior and stability of metal-ligand complexes, which is valuable for developing new materials and catalysts (Thangjam & Rajkumari, 2010).

Biological and Pharmaceutical Applications

Anticancer Activity

Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of such compounds in developing new cancer therapies. For instance, specific pyrimido[5,4-e][1,2,4]triazines have shown significant cytotoxic activity against human lung carcinoma, indicating their therapeutic potential (El-Kalyoubi, 2018).

Antimicrobial and Antifungal Activity

The synthesis of substituted benzamide derivatives and their evaluation for antimicrobial activity demonstrate the importance of pyrimidine and benzamide frameworks in developing new antimicrobial agents. Some of these compounds have shown significant activity against a range of bacteria and fungi, offering a basis for developing new antimicrobial drugs (Vijaya Laxmi et al., 2019).

Antioxidant Activity

Research into pyrimido[4,5-b]quinolin-4-one derivatives with a new ring system has revealed compounds with antioxidant activity, highlighting the role of pyrimidine derivatives in combating oxidative stress and its related diseases (El-Gazzar et al., 2007).

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O4/c14-11-10(20(23)24)12(17-7-16-11)19-18-9(21)6-15-13(22)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,22)(H,18,21)(H3,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTTUSKNKTYMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide

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